molecular formula C13H10ClNO3 B2749388 1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 101384-62-7

1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B2749388
CAS No.: 101384-62-7
M. Wt: 263.68
InChI Key: HPIOWOMSNUANFN-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a pyridine derivative characterized by a benzyl group at the N1 position, a chlorine atom at C5, and a carboxylic acid moiety at C3. Its molecular formula is C₁₃H₁₀ClNO₃, with a molecular weight of 263.68 g/mol (calculated).

Industrial specifications indicate it is available at 99% purity (industrial grade) and packaged in 25 kg/drum quantities. For example, methyl ester intermediates of related compounds are synthesized via nucleophilic substitution or coupling reactions, followed by hydrolysis to yield carboxylic acids.

Properties

IUPAC Name

1-benzyl-5-chloro-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-10-6-11(13(17)18)12(16)15(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIOWOMSNUANFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.

Scientific Research Applications

Chemistry

1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer activities:

  • Antimicrobial Activity :
    • A study demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Related compounds showed broader-spectrum antimicrobial effects.
CompoundActivityReference
This compoundModerate antibacterial activity
Related pyridine derivativesBroad-spectrum antimicrobial activity
  • Anticancer Properties :
    • In vitro studies revealed that this compound inhibits the proliferation of various cancer cell lines.
    • A notable case study on MCF-7 breast cancer cells indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, suggesting its potential as a therapeutic agent.

Case Study 1: Inhibition of NF-kB in Inflammatory Models

In a murine model of acute lung injury induced by lipopolysaccharides (LPS), treatment with this compound resulted in:

  • Marked reduction in inflammation markers.
  • Decreased infiltration of inflammatory cells and lower lipid peroxidation levels as measured by malondialdehyde levels.

Case Study 2: Cytotoxicity in Cancer Cells

A study on small cell lung cancer (SCLC) cell lines demonstrated:

  • Significant reduction in cell viability at concentrations as low as 15 µM.
  • Increased reactive oxygen species (ROS) levels and alterations in gene expression related to oxidative stress responses.

Medical Applications

The compound is being explored for its potential as a pharmacophore in drug design. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents against various diseases.

Industrial Applications

In the industry, this compound is utilized in the production of fine chemicals and serves as a building block in material science. Its versatility allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Benzyl Modifications : The trifluoromethyl-benzyl variant () introduces electron-withdrawing groups, which may enhance metabolic stability and influence interactions with biological targets like Apaf-1 in apoptosis regulation.

Non-Halogenated Analog

The non-chlorinated analog, 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C₁₃H₁₁NO₃), lacks the C5 chlorine substituent. Key differences include:

  • Melting Point : 128–130°C (vs. unreported for the chloro-derivative).
  • Synthetic Yield : 67% (via ester hydrolysis), suggesting halogenation steps may reduce yields due to reactivity challenges.

Physicochemical and Spectral Data

  • 1H NMR Shifts : The presence of chlorine at C5 is expected to deshield adjacent protons (e.g., H-4 and H-6 in pyridine ring), as seen in similar halogenated pyridines.
  • 13C NMR : Carboxylic acid carbons typically resonate near δ 164–165 ppm, consistent across analogs.

Biological Activity

1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS Number: 101384-62-7) is a compound of interest due to its diverse biological activities. It belongs to the class of pyridinecarboxylic acids, which have been studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₃H₁₀ClNO₃
  • Molecular Weight : 263.68 g/mol
  • Melting Point : 169–171 °C

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on the structure-activity relationship (SAR) of pyridine derivatives showed that modifications at the benzyl position can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

CompoundActivityReference
This compoundModerate antibacterial activity
Related pyridine derivativesBroad-spectrum antimicrobial activity

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. Specifically, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

Case Study : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed in a model of acute inflammation induced by carrageenan in rats. The compound significantly reduced paw edema compared to the control group, suggesting its potential as a therapeutic agent for inflammatory diseases.

Treatment GroupPaw Edema Reduction (%)Reference
Control0-
Compound (50 mg/kg)45
Compound (100 mg/kg)70

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in cancer cells.
  • Modulation of Signaling Pathways : It affects signaling pathways related to apoptosis and inflammation.

Q & A

Q. Optimization Tips :

  • Yield Improvement : Use anhydrous solvents and controlled temperature (e.g., 60–80°C) to minimize side reactions.
  • Purity : Purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH 95:5) to remove unreacted starting materials .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Answer:
Key techniques include:

  • 1H/13C NMR : Assignments are critical for verifying substituent positions. For example:
    • 1H NMR (DMSO-d6) : δ 8.42–8.36 (m, H-4 and H-6 pyridine protons), 7.40–7.27 (m, benzyl aromatic protons), 5.31 (s, benzyl -CH₂) .
    • 13C NMR : δ 164.72 (carboxylic acid C=O), 145.6 (C-5 chloro-substituted carbon) .
  • X-ray Crystallography : Resolves tautomeric ambiguities (e.g., keto-enol forms) and confirms spatial arrangement .

Advanced: How do researchers address contradictory spectral data between X-ray and NMR results?

Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological strategies include:

Variable-Temperature NMR : Detects tautomeric equilibria by observing peak splitting at low temperatures.

DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate dominant conformers .

Complementary Techniques : Use IR spectroscopy to confirm carbonyl stretches (e.g., 1680–1700 cm⁻¹ for C=O) .

Advanced: What strategies are used to study the compound’s regioselectivity in substitution reactions?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects : The electron-withdrawing chloro group at position 5 directs electrophilic attacks to position 4 or 6.
  • Steric Guidance : Bulkier reagents favor substitution at less hindered positions (e.g., position 4 over 6).
  • Experimental Validation : Perform competitive reactions with deuterated analogs and analyze products via LC-MS .

Basic: What are the key stability considerations for this compound under varying pH and temperature?

Answer:
Stability studies should include:

  • pH Sensitivity : Test degradation in buffers (pH 1–12) at 37°C. Carboxylic acid groups may hydrolyze under strongly acidic/basic conditions.
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (e.g., mp 128–130°C ).
  • Light Sensitivity : Store in amber vials to prevent photooxidation of the dihydropyridine ring.

Advanced: How can computational modeling predict the compound’s pharmacological interactions?

Answer:

Molecular Docking : Screen against target proteins (e.g., enzymes with pyridine-binding pockets) using AutoDock Vina.

MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.

SAR Analysis : Correlate substituent modifications (e.g., benzyl vs. cyclopropyl groups) with activity trends .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Chromatography : Optimize silica gel columns with gradients of DCM:MeOH (95:5 to 85:15) .
  • HPLC : Employ reverse-phase C18 columns (ACN/water + 0.1% TFA) for analytical purity checks .

Advanced: How do researchers resolve conflicting bioactivity data across different assay systems?

Answer:

Assay Standardization : Normalize results using positive controls (e.g., known inhibitors).

Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with activity.

Cell-Based vs. Cell-Free Assays : Compare IC₅₀ values to distinguish direct target engagement from off-target effects .

Basic: What safety precautions are recommended during handling?

Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure.
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal.
  • Stability Alerts : Monitor for exothermic decomposition during large-scale reactions .

Advanced: How can tautomeric forms of this compound impact its analytical and biological profiles?

Answer:
Tautomerism (e.g., keto-enol equilibria) affects:

  • Solubility : Enol forms may enhance aqueous solubility via hydrogen bonding.
  • Bioactivity : Docking studies show keto forms bind more strongly to hydrophobic enzyme pockets.
  • Analytical Challenges : Use 2D NMR (HSQC, HMBC) to assign tautomeric states definitively .

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